Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate
Description
Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a methyl ester group at position 1 and an azetidine (a four-membered nitrogen-containing ring) substituent at position 2. Cyclobutane rings are known for their strained geometry, which can enhance reactivity or stabilize specific conformations in drug design .
Properties
IUPAC Name |
methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-2-6(3-7)8-4-10-5-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALFFTRNPOKOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate typically involves the formation of the azetidine ring followed by the cyclobutane ring. One common method is the [3+2] cycloaddition reaction, where a suitable azetidine precursor is reacted with a cyclobutane derivative under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: The azetidine and cyclobutane rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted scaffold, influencing the binding affinity and selectivity of the compound towards its targets. The cyclobutane ring adds rigidity to the molecule, enhancing its stability and reactivity under certain conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate with structurally related cyclobutane derivatives, focusing on molecular properties, substituent effects, and applications.
Structural Analogs and Substituent Effects
Physicochemical Properties
- Boiling Points : Methyl 3-methylenecyclobutane-1-carboxylate has a boiling point of 56–59°C at 20 Torr, reflecting its lower molecular weight and volatility .
- Density: The density of methyl 3-methylenecyclobutane-1-carboxylate (1.01 g/cm³) is typical for small, non-polar cyclobutane esters .
- Purity: Commercial analogs like methyl 3-(aminomethyl)cyclobutane-1-carboxylate are available at ≥95% purity, indicating suitability for synthetic applications .
Research and Patent Relevance
- Pharmaceutical Applications : While the target compound’s data are sparse, highlights a patent for an azetidine-containing anticancer molecule, underscoring the pharmacological relevance of azetidine scaffolds .
- Intermediate Utility: Analogs like methyl 3-(aminomethyl)cyclobutane-1-carboxylate are marketed as versatile intermediates, suggesting the target compound could serve similar roles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis typically involves cycloaddition or cyclization strategies. For cyclobutane formation, [2+2] photocycloaddition or strain-driven ring-closing metathesis may be employed. Azetidine ring introduction often relies on nucleophilic substitution or reductive amination. Key reagents include azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives, ) and cyclobutane-building blocks (e.g., methyl cyclobutane-carboxylates, ). Optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and catalytic systems (e.g., Pd/C for hydrogenation). Post-synthetic purification via column chromatography or recrystallization is critical for isolating enantiopure products .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Answer : Chiral HPLC or capillary electrophoresis are standard for enantiomeric excess determination. X-ray crystallography (using SHELX or ORTEP-3 software, ) provides absolute configuration confirmation. NMR analysis (e.g., NOESY for spatial proximity) can resolve diastereomeric mixtures. Computational methods (DFT calculations for energy-minimized conformers) complement experimental data to validate stereochemistry .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and ring puckering (cyclobutane coupling constants, ).
- X-ray Crystallography : Resolves bond angles, torsional strain in the cyclobutane ring, and hydrogen-bonding networks ( ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.
- IR Spectroscopy : Validates carbonyl (C=O) and amine (N-H) functionalities. Cross-validation using multiple techniques minimizes misinterpretation .
Advanced Research Questions
Q. How do conformational dynamics of the cyclobutane and azetidine rings influence the compound’s reactivity and intermolecular interactions?
- Answer : The cyclobutane ring’s puckering (described via Cremer-Pople coordinates, ) introduces strain, enhancing susceptibility to ring-opening reactions. Azetidine’s planar vs. puckered conformations affect hydrogen-bonding capacity ( ). Molecular dynamics simulations can model these dynamics, while crystallographic data ( ) reveal preferential conformations in solid-state interactions. For example, strained cyclobutane may favor [4π] electrocyclic reactions under thermal/photoactivation .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles, reaction yields)?
- Answer : Discrepancies often arise from solvent effects or neglected transition states in simulations. Remedies include:
- Multivariate Analysis : Correlate crystallographic data ( ) with DFT-optimized structures to identify systematic errors.
- Kinetic Profiling : Compare computed activation energies with experimental Arrhenius plots (e.g., for cyclobutane ring-opening).
- Error Refinement : Use SHELXL’s weighting schemes ( ) to improve X-ray model accuracy. Contradictions in reaction yields may stem from unaccounted side reactions—monitor intermediates via LC-MS or in-situ IR .
Q. How can hydrogen-bonding patterns be exploited to design co-crystals or supramolecular assemblies with this compound?
- Answer : Graph-set analysis ( ) identifies robust hydrogen-bond motifs (e.g., R₂²(8) rings between azetidine N-H and carboxylate O). Co-crystallization with dicarboxylic acids (e.g., tartaric acid, ) or pyridine derivatives can stabilize specific polymorphs. Solvent screening (e.g., ethanol vs. acetonitrile) modulates nucleation kinetics. Differential scanning calorimetry (DSC) and powder XRD track phase transitions .
Q. What mechanistic insights guide the optimization of this compound’s bioactivity in enzyme inhibition assays?
- Answer : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like proteases or kinases. Structure-activity relationship (SAR) analysis modifies substituents (e.g., replacing methyl with trifluoromethyl on the cyclobutane). IC₅₀ assays () quantify inhibition potency, while SPR or ITC measure binding thermodynamics. Metabolite stability is assessed via liver microsome assays .
Q. What are the challenges in achieving enantioselective synthesis, and how can asymmetric catalysis address them?
- Answer : Racemization at the azetidine nitrogen or cyclobutane bridgehead is a key challenge. Solutions include:
- Chiral Auxiliaries : Temporarily introduce menthol or binaphthyl groups to steer stereochemistry.
- Organocatalysis : Proline derivatives or cinchona alkaloids induce asymmetry in cycloadditions.
- Transition-Metal Catalysis : Ru or Rh complexes (e.g., BINAP-Ru) enable enantioselective hydrogenation. Monitor enantiopurity via chiral GC or SFC .
Data Contradiction Analysis
Q. How should researchers address discrepancies between X-ray and NMR data regarding ring puckering?
- Answer : X-ray captures static solid-state conformations, while NMR reflects solution-phase dynamics. Compare Cremer-Pople parameters ( ) from X-ray with NMR-derived coupling constants (e.g., ³JHH for cyclobutane). Variable-temperature NMR can detect conformational averaging. If conflicts persist, refine crystallographic models (SHELXL, ) or re-examine solvent effects in NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
